molecular formula C9H18N2O B2713103 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 313975-41-6

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane

Katalognummer B2713103
CAS-Nummer: 313975-41-6
Molekulargewicht: 170.256
InChI-Schlüssel: MZNCLIDEUSKTII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a molecular weight of 170.25 . The InChI code for the compound is 1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been researched for their potential antihypertensive properties. For example, specific derivatives in this category have shown significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Treating Chronic Kidney Diseases

This compound has been identified as a potential orally active agent for treating chronic kidney diseases. Certain derivatives exhibit excellent soluble epoxide hydrolase (sEH) inhibitory activity and bioavailability, which is significant for managing chronic kidney conditions (Kato et al., 2014).

Catalyst-Free Synthesis of Spiro Heterocycles

The compound has been utilized in the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles. This method is significant for producing high yields of diazaspiro compounds within a short reaction time, which is valuable in various chemical synthesis processes (Aggarwal et al., 2014).

Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists

Derivatives of this compound have been synthesized and evaluated as dual ligands for sigma-1 receptor and µ-opioid receptor, showing potential in the treatment of pain with reduced side effects (García et al., 2019).

Bioactivity in Various Disorders

Compounds containing 1,9-diazaspiro[5.5]undecanes, a related structure, have shown potential for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. This highlights the versatile bioactivity of compounds in this chemical class (Blanco‐Ania et al., 2017).

Photophysical Studies and TDDFT Calculations

Photophysical studies and solvatochromic analysis, along with Time-Dependent Density Functional Theory (TDDFT) calculations, have been conducted on diazaspiro compounds. This research is essential for understanding the electronic properties and potential applications in optoelectronics (Aggarwal & Khurana, 2015).

Synthesis of CCR5 Antagonists

Research has been conducted on 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, highlighting the potential of these compounds in antiviral therapies, particularly in the context of diseases mediated by the CCR5 receptor (Yang et al., 2009).

Electrochemical Properties

The electrochemical properties of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been explored in non-aqueous media, contributing to the understanding of the redox behavior of these compounds, which is relevant in various chemical and electrochemical applications (Abou-Elenien et al., 1991).

Safety and Hazards

The safety information for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

Zukünftige Richtungen

While specific future directions for 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are not mentioned in the available resources, related compounds such as 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been studied for their potential as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This suggests potential future research directions in the area of pharmacology.

Wirkmechanismus

Target of Action

The primary targets of 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system, influencing pain perception, mood, and motor control .

Mode of Action

This compound: interacts with its targets, the σ1R and MOR, by binding to these receptors . This binding can alter the receptors’ activity, leading to changes in the transmission of signals within the nervous system .

Biochemical Pathways

The biochemical pathways affected by This compound are primarily those associated with the σ1R and MOR . These pathways are involved in a variety of physiological processes, including pain perception and mood regulation . The downstream effects of these pathways can influence a range of cellular and systemic responses .

Pharmacokinetics

The pharmacokinetics of This compound Factors such as its molecular weight (170.25 ) and physical form (liquid ) could influence these properties .

Result of Action

The molecular and cellular effects of This compound’s action are largely dependent on its interaction with the σ1R and MOR . By binding to these receptors, it can influence a variety of physiological processes, potentially leading to changes in pain perception, mood, and motor control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, factors such as pH and the presence of other substances could potentially influence its action and efficacy .

Eigenschaften

IUPAC Name

4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-6-7-12-9(8-11)2-4-10-5-3-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNCLIDEUSKTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of compound 404 (586.4 mg, 1.545 mmol) in tetrahydrofuran (20 mL) was added lithium aluminum hydride (240.5 mg, 6.34 mmol). After 1.5 hours at reflux the reaction was cooled to room temperature and quenched with water (240.5 μL), followed by 1N NaOH (240.5 μL), and then water (2×240.5 μL). The remaining solids were filtered off, and the filtrate was concentrated to give compound 405 (406 mg), as a sticky white solid. LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Name
compound 404
Quantity
586.4 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240.5 mg
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.